molecular formula C14H18F3NO4S2 B2788113 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine CAS No. 1706331-39-6

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

Cat. No.: B2788113
CAS No.: 1706331-39-6
M. Wt: 385.42
InChI Key: XWXCIHMOWUUEST-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features two distinct sulfonyl groups attached to a piperidine core, a structure often associated with the development of enzyme inhibitors and potential therapeutic agents. The methylsulfonyl moiety is a common pharmacophore found in potent inhibitors of metabolic pathways, such as compounds that target oxidative phosphorylation (OXPHOS) and mitochondrial Complex I function . Simultaneously, the presence of the (4-(trifluoromethyl)benzyl)sulfonyl group is a structural feature seen in molecules designed for targeted protein degradation and as key intermediates in synthesizing metalloproteinase inhibitors, highlighting its utility in creating compounds with high binding affinity and specificity . The trifluoromethyl group is widely utilized in drug design to enhance metabolic stability, membrane permeability, and binding interactions. This combination of functional groups makes 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine a versatile and valuable scaffold for researchers exploring new chemical entities in areas like oncology and metabolic diseases. This product is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO4S2/c1-23(19,20)13-6-8-18(9-7-13)24(21,22)10-11-2-4-12(5-3-11)14(15,16)17/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXCIHMOWUUEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperidine with methylsulfonyl chloride to form 4-(methylsulfonyl)piperidine. This intermediate is then reacted with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups act as leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

The compound 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a complex organic molecule with significant potential in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry and material science, supported by relevant data and case studies.

Structure

The compound features a piperidine ring substituted with methylsulfonyl and trifluoromethylbenzylsulfonyl groups, which contribute to its unique chemical behavior and biological activity. The molecular formula is C15H16F3N1O4S2C_{15}H_{16}F_3N_1O_4S_2, indicating the presence of multiple functional groups that enhance its reactivity.

Physical Properties

  • Molecular Weight : 388.42 g/mol
  • Solubility : Soluble in organic solvents like DMSO and DMF, but less so in water.
  • Stability : Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting various diseases.

Case Studies

  • Inhibition of Protein Interactions : Research has shown that derivatives of piperidine compounds can inhibit protein-protein interactions crucial for cancer cell proliferation. For instance, modifications to the piperidine structure have led to compounds that significantly inhibit menin-MLL interactions in leukemia cells, demonstrating IC50 values in the low nanomolar range, indicating high potency .
  • Antipsychotic Activity : Similar piperidine derivatives have been synthesized and evaluated for antipsychotic properties, showing promising results in preclinical models. These compounds were found to exhibit better efficacy than standard antipsychotics like risperidone, suggesting their potential in treating schizophrenia .

Material Science

The unique chemical structure of this compound allows it to be utilized in developing advanced materials, particularly those requiring specific electronic or thermal properties.

Applications

  • Conductive Polymers : The incorporation of sulfonyl groups into polymer matrices can enhance conductivity and thermal stability, making them suitable for applications in electronics and sensors.
  • Coatings and Adhesives : The compound's properties can be exploited to formulate coatings that provide enhanced durability and resistance to environmental factors.

Environmental Applications

Research is ongoing into the use of such compounds for environmental remediation. Their ability to interact with various pollutants could lead to effective strategies for removing contaminants from water sources.

Summary of Key Studies

StudyApplicationFindings
Cancer TherapyCompound demonstrated IC50 values < 10 nM against menin-MLL interactions
AntipsychoticShowed improved efficacy over risperidone in animal models
Material ScienceEnhanced conductivity when incorporated into polymer matrices

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The sulfonyl groups can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual sulfonylation pattern, which differentiates it from structurally related piperidine derivatives. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons
Compound Name Key Structural Features Functional Role/Application Reference
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine Dual sulfonyl groups: methylsulfonyl and 4-(trifluoromethyl)benzylsulfonyl Potential enzyme inhibitor (inference from analogs) N/A
1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one ( ) Piperidine with methylsulfonyl + oxadiazole-pyridinone scaffold Mammalian complex I inhibitor
4-(4-(Trifluoromethyl)phenyl)(piperidin-1-yl)butan-1-one (MK19, ) Piperidine with trifluoromethylphenyl + ketone group Intermediate in kinase inhibitor synthesis

Key Observations :

  • Trifluoromethyl vs. Trifluoromethoxy : The 4-(trifluoromethyl)benzyl group in the target compound offers greater steric bulk and lipophilicity than the 4-(trifluoromethoxy)phenyl group in , which may alter metabolic stability and off-target interactions .
  • Synthetic Accessibility : The target compound’s bis-sulfonylation likely requires sequential coupling steps (as seen in ), whereas MK19 employs amide bond formation via HOBt/TBTU activation, suggesting divergent synthetic challenges .
Physicochemical and Pharmacokinetic Trends
  • Solubility : Sulfonylated piperidines (e.g., the target compound) typically exhibit lower aqueous solubility than analogs with neutral substituents (e.g., MK19) due to increased molecular weight and rigidity .
  • Metabolic Stability: The trifluoromethyl group in the target compound may confer resistance to oxidative metabolism compared to non-fluorinated analogs, a feature leveraged in for prolonged enzyme inhibition .

Biological Activity

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with both a methylsulfonyl and a trifluoromethylbenzyl sulfonyl group. Its molecular formula is C15H16F3N1O4S2C_{15}H_{16}F_3N_1O_4S_2, indicating the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar sulfonyl and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including multi-drug resistant organisms. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the lipophilicity and membrane permeability of these compounds, thereby improving their antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been well-documented. These compounds inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory mediators like prostaglandins. In vitro studies using RAW264.7 macrophages revealed that certain sulfonamide derivatives downregulate the expression of iNOS and COX-2, suggesting a mechanism for their anti-inflammatory effects .

Anticancer Activity

Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, some piperidine derivatives have shown cytotoxic effects in various cancer cell lines (e.g., HT29 and Jurkat cells). The SAR analysis indicates that modifications to the aromatic ring can significantly influence the potency of these compounds against cancer cells . Notably, compounds displaying halogen substitutions exhibited enhanced activity due to increased electron-withdrawing effects, which may stabilize interactions with target proteins involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a comparative study, 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine was tested against several bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A series of experiments were conducted to assess the anti-inflammatory activity of this compound in a murine model of inflammation. The treatment group exhibited a significant reduction in paw edema compared to the control group, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 in serum samples.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications impact biological activity:

  • Sulfonyl Groups : The presence of sulfonyl moieties is essential for both antimicrobial and anti-inflammatory activities.
  • Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
  • Piperidine Ring : Serves as a scaffold that can be further modified to optimize interactions with biological targets.
Modification TypeEffect on Activity
Sulfonyl GroupEssential for activity
Trifluoromethyl GroupIncreases potency
Piperidine ModificationsAlters selectivity and efficacy

Q & A

Basic: What synthetic strategies are optimal for achieving high yields of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine?

Answer:
The synthesis of bis-sulfonyl piperidine derivatives typically involves sequential sulfonylation of the piperidine core. Key steps include:

  • Stepwise sulfonylation : First, the methylsulfonyl group is introduced, followed by the 4-(trifluoromethyl)benzylsulfonyl moiety. Temperature control (e.g., maintaining 0–5°C during sulfonyl chloride addition) minimizes side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency. Catalysts such as triethylamine or DMAP are critical for deprotonation and nucleophilic attack .
  • Purification : Recrystallization or column chromatography (using silica gel with ethyl acetate/hexane gradients) ensures ≥95% purity, verified by HPLC .

Basic: How can researchers resolve discrepancies in NMR and mass spectrometry data for this compound?

Answer:
Discrepancies often arise from residual solvents, tautomerism, or isotopic patterns (e.g., chlorine or fluorine). Mitigation strategies include:

  • Deuterated solvent swaps : Replace DMSO-d6 with CDCl3 to eliminate solvent peak interference in ¹H NMR .
  • High-resolution MS (HRMS) : Use electrospray ionization (ESI) or TOF-MS to distinguish between [M+H]+ and adducts (e.g., sodium or potassium clusters) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings, especially for overlapping piperidine ring protons .

Intermediate: What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

Answer:
Key analogs and their distinguishing features:

Analog Modification Impact on Activity Source
1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidineChlorine substitutionIncreased lipophilicity; altered enzyme binding
4-(Trifluoromethyl)benzylamine derivativesRemoval of piperidine ringReduced CNS penetration
Piperazine-sulfonyl hybridsReplacement of piperidine with piperazineEnhanced solubility but lower metabolic stability

Advanced: How can researchers hypothesize biological targets for this compound based on its sulfonyl and trifluoromethyl motifs?

Answer:
The sulfonyl group often targets ATP-binding pockets (e.g., kinases), while the trifluoromethyl group enhances binding to hydrophobic enzyme cavities. Methodological approaches:

  • In silico docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 3PP0 for JAK2 or 1ATP for EGFR) .
  • Fluorescence polarization assays : Test inhibition of kinases (e.g., PI3Kγ) by monitoring displacement of fluorescent ATP analogs .
  • Crystallography : Co-crystallize with candidate proteins to resolve binding modes, as demonstrated for similar piperidine derivatives .

Advanced: What methodologies optimize ADME properties for in vivo studies of bis-sulfonyl piperidines?

Answer:

  • LogP reduction : Introduce polar groups (e.g., hydroxyl or carboxylate) on the benzyl ring to improve aqueous solubility. Evidence shows a 0.5–1.0 logP reduction via para-hydroxylation .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to identify vulnerable sites (e.g., sulfonyl hydrolysis). Deuteration at α-positions of sulfonyl groups can slow metabolism .
  • BBB penetration : Modify the trifluoromethylbenzyl group to reduce molecular weight (<450 Da) and increase PSA (<90 Ų) .

Advanced: How do computational models predict the conformational flexibility of the piperidine ring in this compound?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess chair vs. boat conformations. The chair form is typically more stable (ΔG < 2 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze ring puckering (Cremer-Pople parameters) and sulfonyl group rotation barriers .

Advanced: What analytical techniques resolve batch-to-batch variability in sulfonation reactions?

Answer:

  • Reaction monitoring : Use in situ FTIR to track sulfonyl chloride consumption (disappearance of ~1370 cm⁻¹ S=O stretch) .
  • Impurity profiling : UPLC-QDa detects residual starting materials (e.g., unreacted piperidine) at <0.1% levels .

Advanced: How can researchers reconcile contradictory cytotoxicity data across cell lines?

Answer:
Contradictions may arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Solutions include:

  • P-gp inhibition : Co-treat with verapamil (10 µM) to assess pump-mediated resistance .
  • Metabolite screening : Use HRMS to identify cell-specific metabolites (e.g., CYP3A4-mediated oxidation in HepG2 vs. HEK293) .

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